2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18057970
InChI: InChI=1S/C10H19ClO4S/c11-16(12,13)8-7-14-5-6-15-9-10-3-1-2-4-10/h10H,1-9H2
SMILES:
Molecular Formula: C10H19ClO4S
Molecular Weight: 270.77 g/mol

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18057970

Molecular Formula: C10H19ClO4S

Molecular Weight: 270.77 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C10H19ClO4S
Molecular Weight 270.77 g/mol
IUPAC Name 2-[2-(cyclopentylmethoxy)ethoxy]ethanesulfonyl chloride
Standard InChI InChI=1S/C10H19ClO4S/c11-16(12,13)8-7-14-5-6-15-9-10-3-1-2-4-10/h10H,1-9H2
Standard InChI Key GFULIWBXPKZQND-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)COCCOCCS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a sulfonyl chloride (-SO2Cl\text{-SO}_2\text{Cl}) group attached to an ethoxy chain that is further substituted with a cyclopentylmethoxy moiety. Its IUPAC name, 2-[2-(cyclopentylmethoxy)ethoxy]ethanesulfonyl chloride, reflects this branched ether-sulfonyl structure. Key structural identifiers include:

PropertyValue
Molecular FormulaC10H19ClO4S\text{C}_{10}\text{H}_{19}\text{ClO}_4\text{S}
Molecular Weight270.77 g/mol
SMILESC1CCC(C1)COCCOCCS(=O)(=O)Cl\text{C1CCC(C1)COCCOCCS(=O)(=O)Cl}
InChIKeyGFULIWBXPKZQND-UHFFFAOYSA-N

The cyclopentyl group introduces steric bulk, which influences reactivity and solubility, while the ethoxy spacer modulates electronic effects on the sulfonyl chloride.

Comparative Analysis with Structural Analogs

Sulfonyl chlorides with analogous ether-linked substituents exhibit distinct properties. For example:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Ethoxy ethane sulfonyl chloride C4H10Cl2O3S\text{C}_4\text{H}_{10}\text{Cl}_2\text{O}_3\text{S}209.09Simpler ethoxy substituent
2-Cyclopropyl-2-ethoxyethane sulfonyl chloride C7H13ClO3S\text{C}_7\text{H}_{13}\text{ClO}_3\text{S}212.65Cyclopropane ring adjacent to ethoxy
2-[2-(Pentan-2-yloxy)ethoxy]ethane sulfonyl chloride C9H19ClO4S\text{C}_9\text{H}_{19}\text{ClO}_4\text{S}258.76Branched pentyloxy substituent

The cyclopentylmethoxy group in the target compound enhances lipophilicity compared to linear or smaller cyclic analogs, potentially improving membrane permeability in bioactive molecules .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically proceeds via a multi-step route:

  • Etherification: Reaction of cyclopentylmethanol with ethylene glycol under Mitsunobu conditions to form the intermediate 2-(cyclopentylmethoxy)ethanol.

  • Sulfonation: Treatment with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in anhydrous dichloromethane at 10C-10^\circ\text{C} to install the sulfonyl chloride group.

Critical parameters include:

  • Temperature Control: Maintaining sub-ambient temperatures (10C-10^\circ\text{C}) to prevent decomposition of the sulfonyl chloride.

  • Anhydrous Conditions: Exclusion of moisture to avoid hydrolysis to the corresponding sulfonic acid.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement reactions with amines, alcohols, and thiols. For example:

RSO2Cl+NH2R’RSO2NHR’+HCl(1)\text{RSO}_2\text{Cl} + \text{NH}_2\text{R'} \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl} \quad (1)

This reactivity is exploited to synthesize sulfonamides, a class of compounds with antimicrobial and anticancer properties .

Steric and Electronic Effects

The cyclopentylmethoxy substituent exerts dual effects:

  • Steric Hindrance: Slows reaction kinetics with bulky nucleophiles (e.g., tert-butylamine).

  • Electron Donation: The ether oxygen donates electron density via resonance, mildly activating the sulfonyl chloride toward electrophilic attack.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing kinase inhibitors and GPCR modulators. For instance, it has been used to derivatize hit compounds in high-throughput screening campaigns targeting adenosine receptors.

Materials Science

In polymer chemistry, it serves as a cross-linking agent for sulfonated polyethers, enhancing ionic conductivity in proton-exchange membranes .

Future Perspectives

Targeted Drug Delivery

Functionalizing the cyclopentylmethoxy group with bioorthogonal handles (e.g., azides) could enable site-specific conjugation to antibody-drug conjugates (ADCs).

Green Chemistry Approaches

Exploring mechanochemical synthesis or solvent-free conditions may improve yield and reduce waste .

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